molecular formula C12H8Cl2N2O5 B2686124 2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid CAS No. 442654-09-3

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid

Cat. No. B2686124
CAS RN: 442654-09-3
M. Wt: 331.11
InChI Key: JLMPTWANUDLRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid” is a complex organic molecule. It is non-planar with dihedral angles between the phthalimide and acetamide mean planes .


Synthesis Analysis

The synthesis of this compound involves a reaction of 5,6-dichloroisobenzofuran-1,3-dione with 2-aminoacetic acid in xylene at 160° C for 40 hours. The precipitate that formed during the reaction was filtered, washed with water and hexanes, and dried.


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a phthalimide group, an acetamide group, and an acetic acid group . The molecule is non-planar with dihedral angles of 89.08 and 83.21° between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.05 g/mol. It is stored in a sealed, dry environment at 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Antimicrobial Activity

The compound has been found to be effective in antimicrobial activity. It has shown promising activity against Staphylococcus aureus and Escherichia coli . This makes it a potential candidate for the development of new antimicrobial drugs.

Anticancer Properties

1,3,5-Triazines, a class of compounds to which our compound belongs, have been found to display important biological properties. For example, some 1,3,5-triazines are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Aromatase Inhibitory Activity

Significant aromatase inhibitory activity has been observed for 1,3,5-triazines of a similar structure . This suggests that our compound could potentially be used in the treatment of diseases where aromatase inhibitors are beneficial, such as certain types of breast cancer.

Antiviral Activity

Indolyl and oxochromenyl xanthenone derivatives, which are structurally similar to our compound, have been studied for their anti-HIV-1 activity . This suggests that our compound could potentially have applications in antiviral research.

Oxidative Deprotection and Alcohol Oxidation

The compound can be applied for oxidative deprotection of PMB ethers and alcohol oxidation . This makes it useful in various chemical synthesis processes.

Leukotriene C4 (LTC4) Antagonist

Compounds of a similar type show potent activity against leukotriene C4 (LTC4) antagonist, which possess a protective effect on HCl.ethanol-induced gastric lesions . This suggests that our compound could potentially be used in the treatment of certain gastric conditions.

properties

IUPAC Name

2-[[2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5/c13-7-1-5-6(2-8(7)14)12(21)16(11(5)20)4-9(17)15-3-10(18)19/h1-2H,3-4H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMPTWANUDLRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)N(C2=O)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetamido)acetic acid

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